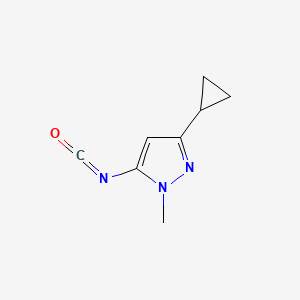
Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate is a complex organic compound that features a benzoate ester linked to a dichloropyrimidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate typically involves multiple steps:
Formation of the Dichloropyrimidine Core: The dichloropyrimidine core can be synthesized through the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines.
Coupling with Benzoate Ester: The dichloropyrimidine is then coupled with a benzoate ester under suitable conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzoate ester can be subjected to oxidation or reduction reactions to form corresponding acids or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
Substitution Products: Substitution reactions yield various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Oxidation of the benzoate ester yields benzoic acid derivatives.
Applications De Recherche Scientifique
Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting pyrimidine-based pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its potential interactions with biological molecules.
Mécanisme D'action
The mechanism of action of Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloro-2-methylpyrimidine: Shares the dichloropyrimidine core but lacks the benzoate ester.
2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: Another compound with a similar pyrimidine core but different substituents.
Uniqueness
Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate is unique due to its combination of a benzoate ester and a dichloropyrimidine moiety, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C13H10Cl3N3O2 |
|---|---|
Poids moléculaire |
346.6 g/mol |
Nom IUPAC |
methyl 2-chloro-5-[(2,6-dichloropyrimidin-4-yl)-methylamino]benzoate |
InChI |
InChI=1S/C13H10Cl3N3O2/c1-19(11-6-10(15)17-13(16)18-11)7-3-4-9(14)8(5-7)12(20)21-2/h3-6H,1-2H3 |
Clé InChI |
VWORXZRUHNSPOZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC(=C(C=C1)Cl)C(=O)OC)C2=CC(=NC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-[(6S,8S,10S,11S,13S,14S,16R,17R)-9-bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12851373.png)

![N-[5-Chloro-6-Methyl-2-(2-Pyridinyl)-4-Pyrimidinyl]-N'-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine](/img/structure/B12851392.png)



![8-Bromo-2,2-dimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12851410.png)






